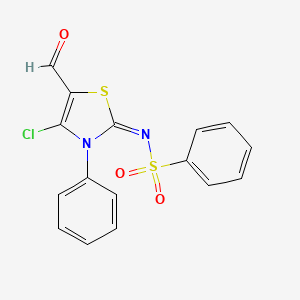

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

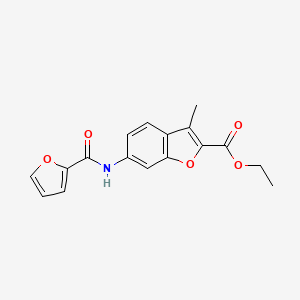

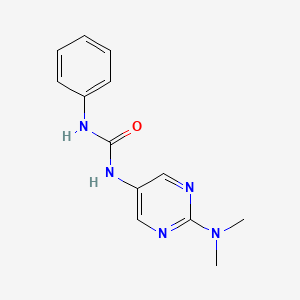

“N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide” is a chemical compound with the molecular formula C16H11ClN2O3S2 and a molecular weight of 378.85 . It is used for research purposes .

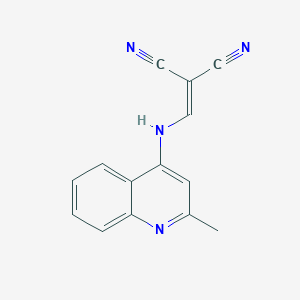

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl . This notation provides a way to represent the structure of the molecule in text format. Physical and Chemical Properties Analysis

This compound has a predicted melting point of 218.86°C and a predicted boiling point of approximately 525.7°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the refractive index is predicted to be 1.68 at 20°C .Aplicaciones Científicas De Investigación

Tautomerism Studies

Research has shown interest in the tautomerism properties of sulfonamide derivatives, including those structurally related to the compound of interest. For instance, the study of 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide highlighted its crystallization behavior, indicating no tautomeric equilibrium but a single imino form, and analyzed intramolecular hydrogen bonding and attractive intermolecular interactions for crystalline cohesion (Beuchet et al., 1999).

Antitumor Activity

A series of novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, compounds bearing sulfonamide groups have shown significant activity against various cancer cell lines, such as non-small cell lung cancer and melanoma, underlining the potential of sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Photosensitizer in Photodynamic Therapy

The development of new photosensitizers for photodynamic therapy has incorporated sulfonamide derivatives. A study focused on zinc phthalocyanine substituted with sulfonamide derivative groups demonstrated high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Enzymatic Activity

Sulfonamide derivatives, including those structurally similar to the compound , have been explored for their ability to inhibit enzymes such as kynurenine 3-hydroxylase. This research has implications for understanding the pathophysiological role of the kynurenine pathway after neuronal injury, showcasing the diverse biological activities of sulfonamide compounds (Röver et al., 1997).

Molecular Docking and DFT Calculations

Studies have also delved into the synthesis and biochemical evaluation of benzenesulfonamide derivatives, with molecular docking and density functional theory (DFT) calculations providing insights into their potential biological activities. This research highlights the scientific community's interest in understanding the chemical and physical properties of sulfonamide derivatives at the molecular level (Fahim & Shalaby, 2019).

Mecanismo De Acción

Mode of Action

It’s known that compounds with a thiazole ring, like beb15376, often exhibit diverse biological activities . The exact interaction of BEB15376 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to show various biological activities such as antibacterial, antitumor, antidiabetic, and antiviral effects . The downstream effects of these activities on biochemical pathways are complex and require further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it’s plausible that BEB15376 could have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

Propiedades

IUPAC Name |

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAJELADYEYIT-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=CC=C3)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)